[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride

Lipophilicity ADME Physicochemical profiling

Systematic SAR requires precise methyl positioning on N-arylpiperazine scaffolds. Regioisomeric impurity or incorrect substitution invalidates GlyT1 binding data. This dihydrochloride salt offers: - Defined meta-methyl spatial orientation vs ortho/para analogs - LogSW = -2.58 for 10-100 μM assays in PBS (≤0.1% DMSO) - tPSA 43.8 Ų, LogP -0.65 optimized for CNS penetration Supplied as stoichiometrically defined salt for reproducible screening.

Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.21
CAS No. 1185473-55-5
Cat. No. B3088643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride
CAS1185473-55-5
Molecular FormulaC13H20Cl2N2O2
Molecular Weight307.21
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
InChIInChI=1S/C13H18N2O2.2ClH/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
InChIKeyAQAPROZRXVLJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Classification


[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride (CAS 1185473-55-5) is a piperazine-acetic acid conjugate supplied as a dihydrochloride salt, with a free-base molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g·mol⁻¹ . The compound is catalogued within the ChemBridge screening collection as compound ID 4023161 and is distributed through Hit2Lead for early-stage drug discovery . Its structure features a 3-methylphenyl substituent on the piperazine N4 position and an acetic acid moiety on the N1 position, classifying it as an N-arylpiperazine acetic acid building block with utility in medicinal chemistry campaigns targeting neurological and receptor-based pathways .

Salt Form Dihydrochloride for consistent aqueous solubility Supports assay-ready preparation
SAR Vector 3-methylphenyl substitution pattern Defined regioisomer for receptor-focused campaigns
Screening Origin ChemBridge screening collection member Fit for early-stage discovery libraries

Why Generic Piperazine Analogs Cannot Substitute


N-arylpiperazine acetic acid derivatives are not functionally interchangeable because the position of the methyl substituent on the phenyl ring directly governs molecular recognition, physicochemical properties, and ADME behavior. The 3-methylphenyl regioisomer (meta-substituted) displays a distinct spatial orientation of the methyl group compared to the 2-methyl (ortho) and 4-methyl (para) counterparts, leading to measurable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity . In the context of glycine transporter-1 (GlyT1) inhibitor programs—where piperazine acetic acid scaffolds are prominent pharmacophores—even a single methyl positional shift has been shown to alter in vitro potency by orders of magnitude [1]. Furthermore, the dihydrochloride salt form of this compound provides well-defined stoichiometry, enhanced aqueous solubility, and consistent solid-state handling relative to the free base or alternative salt forms, making it the preferred form for reproducible biological assay preparation .

!
Methyl regioisomers are not interchangeable Ortho/meta/para positional shift can alter LogP, potency and ADME by orders of magnitude; reported for GlyT1 inhibitor scaffolds.
!
Salt form drives assay behavior Free base or alternative salts may not replicate the solubility and handling of this dihydrochloride, introducing variability in biological assays.
!
Generic piperazine acetic acids may differ N-aryl substitution and acetic acid geometry govern molecular recognition; unsubstituted or differently substituted analogs may not reproduce target engagement.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differential: 3-Methyl vs. 4-Methyl Regioisomer

The 3-methylphenyl substitution on the piperazine ring results in a calculated LogP of -0.65, contrasting with the 4-methylphenyl analog which is predicted to have a higher LogP (approximately -0.3 to -0.1 based on additive fragment contributions). This quantifiable difference in lipophilicity influences membrane permeability, non-specific protein binding, and in vivo distribution . Lower LogP values are generally associated with reduced hERG liability and improved metabolic stability in CNS-targeted programs [1].

Lipophilicity (LogP)
Cross-study comparable
Target LogP = -0.65
4-methyl analog ≈ -0.3 to -0.1
ΔLogP ≈ -0.35 to -0.55
Supports selection for programs where lower lipophilicity may reduce off-target binding.
In silico calculation; comparator LogP via fragment estimation.
Lipophilicity ADME Physicochemical profiling

Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of this compound exhibits a calculated LogSW of -2.58, indicating substantially higher aqueous solubility compared to the free base form, which typically exhibits LogSW values below -3.5 for neutral piperazine acetic acids . This solubility advantage translates to easier dissolution in aqueous assay buffers (PBS, Tris) at millimolar concentrations, reducing the reliance on DMSO for compound handling and minimizing solvent-induced artifacts in cell-based assays.

Aqueous Solubility
Class-level inference
Dihydrochloride LogSW = -2.58
Free base LogSW < -3.5 (estimated)
ΔLogSW ≥ 0.92
Salt form may improve solubility for aqueous assay buffers.
Data to verify; free base solubility from class-level reference.
Aqueous solubility Salt selection Bioassay reproducibility

Polar Surface Area vs. Unsubstituted Phenyl Analog

The target compound has a calculated topological polar surface area (tPSA) of 43.8 Ų, which is identical to the unsubstituted phenyl analog (2-[4-phenylpiperazin-1-yl]acetic acid) since the methyl group does not contribute to tPSA . However, the addition of the methyl group in the 3-position increases molecular volume and alters the spatial distribution of hydrophobic surface area without increasing polar surface area. This property profile is advantageous for maintaining blood-brain barrier permeability predictions (tPSA < 60 Ų) while adding steric bulk that can enhance target selectivity [1].

Polar Surface Area
Cross-study comparable
tPSA = 43.8 Ų
Unsubstituted phenyl analog tPSA = 43.8 Ų
ΔtPSA = 0 (different hydrophobicity)
Retains CNS-favorable tPSA while adding steric bulk for selectivity exploration.
3-methyl group adds hydrophobic volume without polar surface change.
Polar surface area Membrane permeability CNS drug design

Hydrogen Bond Profile: Selectivity Implications

The compound possesses 1 hydrogen bond donor (carboxylic acid OH) and 3 hydrogen bond acceptors (carboxylic acid carbonyl + piperazine N atoms), with 3 rotatable bonds . Compared to analogs bearing additional heteroatom substituents on the phenyl ring (e.g., 3-methoxy or 3-chloro derivatives), which may exhibit 2 HBD and 4 HBA, the 3-methylphenyl variant presents a simpler hydrogen-bonding pharmacophore. This reduced H-bond complexity can be advantageous when targeting binding sites with strict H-bond constraints, potentially reducing off-target interactions with aminergic GPCRs that typically recognize more polar piperazine derivatives.

H-Bond Profile
Class-level inference
HBD = 1, HBA = 3
3-methoxyphenyl analog HBA = 4
One fewer rotatable bond
Minimal H-bond pharmacophore may reduce off-target interactions.
Class-level comparison supports cleaner chemical probe design.
Hydrogen bonding Selectivity Pharmacophore modeling

Recommended Application Scenarios


CNS Drug Discovery: GlyT1 Inhibitor Scaffold Optimization

Given the established role of piperazine acetic acid derivatives as GlyT1 inhibitors [1], this compound is positioned as a fragment-like starting point for CNS programs requiring balanced lipophilicity (LogP -0.65) and favorable tPSA (43.8 Ų) for blood-brain barrier penetration. The 3-methylphenyl substitution offers a differentiated hydrophobic contact compared to the 4-methylphenyl regioisomer, enabling exploration of the GlyT1 binding pocket topology without excessive lipophilicity.

Chemogenomics Library: Piperazine-centric Compound Collection

The compound's minimal H-bond pharmacophore (1 HBD, 3 HBA) and the absence of heteroatom substitutions on the aryl ring make it an ideal representative of a 'baseline' N-arylpiperazine acetic acid in chemogenomics screening libraries . When incorporated alongside the 2-methyl, 4-methyl, and unsubstituted phenyl analogs, it enables systematic profiling of methyl positional effects on target selectivity across aminergic GPCR panels.

Biophysical Assay Development: Solubility-Optimized Standard

The dihydrochloride salt form with LogSW = -2.58 provides reliable aqueous solubility at screening-relevant concentrations (10–100 μM in PBS) without requiring DMSO concentrations exceeding 0.1% (v/v) . This property is critical for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where DMSO interference can compromise binding constant accuracy.

Medicinal Chemistry SAR: Methyl Positional Scanning

The compound serves as the meta-methyl reference point in a complete methyl positional scanning set (ortho, meta, para) of N-arylpiperazine acetic acids. Pairing this compound with its 2-methylphenyl (CAS 896523-44-7) and 4-methylphenyl (CAS 347186-24-7) counterparts enables quantitative SAR analysis of how methyl position influences LogP, target potency, and metabolic stability within a congeneric series [1].

Application
Selection Property
Validation Focus
CNS scaffold exploration
3-methylphenyl regioisomer with balanced LogP and tPSA
GlyT1 receptor SAR; blood-brain barrier permeability profiling
Chemogenomics library member
Minimal H-bond pharmacophore (1 HBD, 3 HBA)
Target selectivity panel across aminergic GPCRs
Biophysical assay standard
Dihydrochloride salt solubility profile
Aqueous buffer compatibility; DMSO-interference minimization in SPR/ITC
Methyl positional scanning SAR
Meta-methyl regioisomer in congeneric set
Quantitative LogP, potency, and stability profiling across ortho/meta/para analogs
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